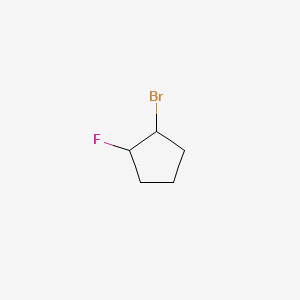

Cyclopentane, 1-bromo-2-fluoro-, cis-

Description

Overview of Halogenated Carbocycles in Advanced Organic Chemistry

Halogenated carbocycles are cyclic organic compounds containing one or more halogen atoms. Their utility in organic synthesis is vast, serving as versatile intermediates in a multitude of transformations, including nucleophilic substitution, elimination, and organometallic coupling reactions. The presence of halogens can significantly alter the reactivity of the carbocyclic ring, influencing bond polarities, and providing a handle for further functionalization. The study of these systems is crucial for the development of new pharmaceuticals, agrochemicals, and materials.

Significance of Stereochemistry in Cyclopentane (B165970) Derivatives Research

The cyclopentane ring, unlike its six-membered counterpart, cyclohexane (B81311), is not flat and exists in a dynamic equilibrium of non-planar conformations, most commonly the "envelope" and "twist" forms. The introduction of substituents on the cyclopentane ring leads to the possibility of stereoisomerism, where the spatial arrangement of atoms differs. The relative orientation of these substituents (cis or trans) has a profound impact on the molecule's stability, reactivity, and spectroscopic signature. Understanding and controlling the stereochemistry of cyclopentane derivatives is a fundamental aspect of modern organic synthesis, enabling the precise construction of three-dimensional molecular structures with desired properties.

Contextualization of cis-1-Bromo-2-fluoro-cyclopentane within Halogenated Cycloalkane Investigations

cis-1-Bromo-2-fluoro-cyclopentane is a vicinal dihalocyclopentane, meaning that the two halogen atoms, bromine and fluorine, are attached to adjacent carbon atoms. The "cis" designation indicates that both halogens are on the same face of the cyclopentane ring. This specific arrangement of a "soft" halogen (bromine) and a "hard" halogen (fluorine) with a defined stereochemistry makes it an interesting subject for conformational analysis and reactivity studies. Its investigation contributes to a deeper understanding of the electronic and steric interactions between vicinal halogens on a flexible five-membered ring system.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluorocyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITCXTAKUHIPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965742 | |

| Record name | 1-Bromo-2-fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51422-72-1, 51422-73-2 | |

| Record name | Cyclopentane, 1-bromo-2-fluoro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1-bromo-2-fluoro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Isomerism of Cis 1 Bromo 2 Fluoro Cyclopentane

Principles of cis-trans Isomerism in Disubstituted Cycloalkanes

In disubstituted cycloalkanes, the restricted rotation around the carbon-carbon single bonds of the ring structure gives rise to stereoisomerism, specifically cis-trans isomerism (also known as geometric isomerism). libretexts.orgfiveable.me The substituents are positioned either on the same side of the ring's plane (cis) or on opposite sides (trans). libretexts.orgjove.com This seemingly simple difference in spatial arrangement results in distinct molecules with unique physical and chemical properties. libretexts.org

For a disubstituted cyclopentane (B165970), the five-membered ring can be envisioned as a pseudo-plane. When two substituents are attached to different carbon atoms, their positions relative to this plane determine the isomeric form. In the cis isomer, both substituents point in the same direction, either both above or both below the ring. libretexts.orglibretexts.org Conversely, in the trans isomer, one substituent is positioned above the ring while the other is below. libretexts.orglibretexts.org It is crucial to understand that cis and trans isomers are not interconvertible through bond rotation and are therefore considered distinct chemical compounds. libretexts.org

Stereochemical Assignment and IUPAC Nomenclature for cis-1-Bromo-2-fluoro-cyclopentane

The unambiguous naming of stereoisomers is governed by the Cahn-Ingold-Prelog (CIP) priority rules, which are integrated into the IUPAC nomenclature system. wikipedia.orguniroma1.itmasterorganicchemistry.com This system assigns a descriptor, either R or S, to each stereocenter. wikipedia.orgmyheplus.com

To assign the stereochemistry of cis-1-bromo-2-fluorocyclopentane, we must first determine the priority of the groups attached to each of the two stereocenters (C-1 and C-2). The priority is based on the atomic number of the atom directly bonded to the stereocenter; a higher atomic number corresponds to a higher priority. uniroma1.it

For the carbon atom bonded to bromine (C-1), the priority of the substituents is as follows:

Bromine (highest atomic number)

The carbon atom bonded to fluorine (C-2)

The other carbon atom of the ring (C-5)

Hydrogen (lowest atomic number)

For the carbon atom bonded to fluorine (C-2), the priority is:

Fluorine

The carbon atom bonded to bromine (C-1)

The other carbon atom of the ring (C-3)

Hydrogen

In the cis isomer, both the bromo and fluoro substituents are on the same side of the ring. Depending on which enantiomer is being considered, the IUPAC name will be either (1R,2S)-1-bromo-2-fluorocyclopentane or (1S,2R)-1-bromo-2-fluorocyclopentane. nih.govchemspider.com

Diastereomeric Relationships with trans-1-Bromo-2-fluoro-cyclopentane

Stereoisomers that are not mirror images of each other are known as diastereomers. mvpsvktcollege.ac.in The relationship between cis-1-bromo-2-fluorocyclopentane and trans-1-bromo-2-fluorocyclopentane is that of diastereomers. libretexts.org They have the same molecular formula and the same connectivity of atoms but differ in the spatial arrangement of the bromo and fluoro groups. pearson.com

The cis isomer has the bromo and fluoro groups on the same side of the cyclopentane ring, while the trans isomer has them on opposite sides. libretexts.org This difference in three-dimensional structure means that the two isomers will have different physical properties, such as boiling points, melting points, and solubility.

The trans-1-bromo-2-fluorocyclopentane also exists as a pair of enantiomers, with the IUPAC names (1R,2R)-1-bromo-2-fluorocyclopentane and (1S,2S)-1-bromo-2-fluorocyclopentane. achemblock.com Therefore, any single enantiomer of the cis isomer is a diastereomer to both enantiomers of the trans isomer.

Chirality and Stereocenters in 1-Bromo-2-fluorocyclopentane Derivatives

A molecule is considered chiral if it is non-superimposable on its mirror image. pearson.com The presence of one or more stereocenters is a common cause of chirality in organic molecules. pearson.com A stereocenter is typically a carbon atom that is bonded to four different groups. myheplus.com

In 1-bromo-2-fluorocyclopentane, both the carbon atom bearing the bromine atom (C-1) and the carbon atom bearing the fluorine atom (C-2) are stereocenters. pearson.com Each of these carbons is attached to four different groups:

C-1: Bromine, fluorine-bearing carbon (C-2), another ring carbon (C-5), and a hydrogen atom.

C-2: Fluorine, bromine-bearing carbon (C-1), another ring carbon (C-3), and a hydrogen atom.

Reaction Mechanisms and Reactivity of Cis 1 Bromo 2 Fluoro Cyclopentane

Elimination Reactions (E1 and E2)

Elimination reactions of cis-1-bromo-2-fluorocyclopentane involve the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) pathway, with the E2 mechanism being particularly sensitive to stereochemical arrangements.

Stereochemical Requirements for E2 Elimination: Anti-Periplanar Geometry

The E2 mechanism is a concerted, one-step process that requires a specific spatial arrangement of the departing hydrogen and leaving group. chemistrysteps.com The most favorable geometry for this reaction is anti-periplanar, where the hydrogen and the leaving group have a dihedral angle of 180°. chemistrysteps.comchemistrysteps.com This alignment allows for optimal orbital overlap in the transition state. In cyclic systems, this requirement means the two groups must typically be in a trans-diaxial orientation. libretexts.orglibretexts.orgyoutube.com

For cis-1-bromo-2-fluorocyclopentane, the bromine and fluorine atoms are on the same side of the ring. The cyclopentane (B165970) ring is not flat but exists in puckered conformations, such as the "envelope" and "half-chair". Achieving a perfect anti-periplanar (180°) arrangement can be challenging due to ring strain. However, this geometry is the lowest energy pathway for E2 elimination. chemistrysteps.com

When considering the elimination of hydrogen bromide (HBr), the bromine atom on carbon 1 (C1) is the leaving group. The relevant β-hydrogens are on C2 and C5.

β-Hydrogen on C2: This hydrogen is trans to the bromine atom on C1. This arrangement is anti-coplanar and can approach the required anti-periplanar geometry for E2 elimination through ring puckering.

β-Hydrogens on C5: For one of the hydrogens on C5 to be anti-periplanar to the bromine on C1, significant conformational adjustment is needed.

Therefore, the E2 elimination of HBr is stereochemically favored to occur via the abstraction of the hydrogen on C2.

Regioselectivity and Zaitsev's Rule in Cyclopentane Systems

When multiple β-hydrogens are available, the regioselectivity of the elimination reaction—which constitutional isomer of the alkene is formed—becomes important. chemistrysteps.com Zaitsev's rule states that in an elimination reaction, the major product is typically the more substituted, and therefore more stable, alkene. libretexts.orgfiveable.me However, this rule can be superseded by stereochemical constraints or the use of a sterically hindered base, which would favor the Hofmann (less substituted) product. chemistrysteps.comstackexchange.com

In the case of cis-1-bromo-2-fluorocyclopentane, the elimination of HBr can lead to two possible products:

1-fluorocyclopentene (Zaitsev product): Formed by the removal of the β-hydrogen from C2. This is a disubstituted alkene.

3-fluorocyclopentene (Hofmann product): Formed by the removal of a β-hydrogen from C5. This is also a disubstituted alkene.

Given that the hydrogen on C2 is positioned anti to the bromine leaving group, the pathway to 1-fluorocyclopentene is stereoelectronically favored. Since this also corresponds to the more stable conjugated system (in terms of substitution around the double bond), the reaction is expected to follow Zaitsev's rule and yield 1-fluorocyclopentene as the major product under E2 conditions with a non-bulky base.

| Pathway | β-Hydrogen Removed | Alkene Product | Product Type | Stereochemical Feasibility | Predicted Outcome |

|---|---|---|---|---|---|

| A | C2-H | 1-fluorocyclopentene | Zaitsev | Favorable (Anti-periplanar) | Major Product |

| B | C5-H | 3-fluorocyclopentene | Hofmann-like | Less Favorable (Syn-periplanar) | Minor Product |

Influence of Halogen Electronegativity on Elimination Pathways

The two halogens in the molecule, bromine and fluorine, have significantly different properties that influence their roles in elimination reactions. Bromine is a good leaving group, while fluoride (B91410) is a very poor leaving group. Conversely, fluorine is much more electronegative than bromine. libretexts.orglibretexts.org

The high electronegativity of fluorine has a strong inductive effect, increasing the acidity of adjacent protons. libretexts.orglibretexts.org This makes the β-hydrogen on C2 more acidic and thus easier to abstract by a base. This electronic effect further favors the elimination pathway leading to the Zaitsev product (1-fluorocyclopentene). The C-F bond is very strong, and F- is a poor leaving group, so the elimination of HF is not a significant competing pathway under typical E2 conditions.

| Property | Bromine (Br) | Fluorine (F) | Influence on Reactivity |

|---|---|---|---|

| Pauling Electronegativity | 2.96 | 3.98 | Fluorine significantly increases the acidity of the adjacent C2-H proton. |

| Leaving Group Ability | Good | Very Poor | Elimination reactions will almost exclusively involve the loss of HBr, not HF. |

| Carbon-Halogen Bond Strength (kJ/mol) | ~285 | ~485 | The C-Br bond is much weaker and easier to break than the C-F bond. |

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. organic-chemistry.org For cis-1-bromo-2-fluorocyclopentane, a secondary halide, both SN1 and SN2 mechanisms are possible, with the outcome depending on the reaction conditions. youtube.com

Substrate Reactivity and Steric Effects in Cyclopentane Systems

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. nih.govchemistrysteps.comyoutube.comnih.gov The nucleophile must perform a "backside attack" on the carbon bearing the leaving group. organic-chemistry.org Cyclopentyl systems are known to be reasonably reactive towards SN2 displacement. stackexchange.com While there is some steric hindrance from adjacent groups on the ring, the transition state can help relieve some of the inherent torsional strain in the cyclopentane ring, making the reaction favorable compared to more rigid systems like cyclohexane (B81311). stackexchange.com

In cis-1-bromo-2-fluorocyclopentane, substitution will occur almost exclusively at C1 to displace the better leaving group, bromide. The adjacent cis-fluorine atom will exert some steric hindrance to the incoming nucleophile, slowing the rate of a potential SN2 reaction compared to bromocyclopentane.

An SN1 reaction proceeds through a carbocation intermediate. organic-chemistry.orgyoutube.com The formation of a secondary carbocation at C1 is possible, but it is less stable than a tertiary carbocation and may be prone to rearrangement. The adjacent electronegative fluorine atom would have a destabilizing inductive effect on the carbocation at C1, making the SN1 pathway less favorable than for a simple secondary alkyl bromide.

Interplay between Elimination and Substitution Pathways

For secondary halides like cis-1-bromo-2-fluorocyclopentane, elimination and substitution reactions are often in competition. libretexts.orgyoutube.comlibretexts.orgyoutube.com The predominant pathway is determined by a careful balance of factors, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophile/Base Strength: Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor the E2 pathway. libretexts.org Strong, non-hindered bases that are also good nucleophiles (e.g., sodium ethoxide) will likely produce a mixture of SN2 and E2 products. youtube.com Weak nucleophiles that are also weak bases (e.g., methanol, water) will favor SN1 and E1 pathways, which would be slow due to the factors mentioned above. bingol.edu.tr

Temperature: Increasing the reaction temperature generally favors elimination over substitution. youtube.comyoutube.com Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change, which is favored at higher temperatures. youtube.com

| Reagent/Conditions | Nucleophile/Base Character | Favored Mechanism | Major Product(s) |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) in t-BuOH | Strong, bulky base; poor nucleophile | E2 | 1-fluorocyclopentene |

| Sodium ethoxide (NaOEt) in EtOH | Strong base; strong nucleophile | E2 / SN2 Competition | Mixture of 1-fluorocyclopentene and 2-ethoxy-1-fluorocyclopentane |

| Methanol (CH3OH), heat | Weak base; weak nucleophile | E1 / SN1 Competition | Mixture of 1-fluorocyclopentene and 1-fluoro-2-methoxycyclopentane |

Radical Reaction Pathways Involving Bromofluorinated Cyclopentanes

Free-radical halogenation is a fundamental process for the functionalization of alkanes and cycloalkanes. libretexts.org The mechanism of such reactions typically proceeds through a three-step chain reaction: initiation, propagation, and termination. byjus.com In the context of bromofluorinated cyclopentanes, radical pathways can be initiated by thermal or photochemical means to generate a bromine radical.

The propagation phase involves the abstraction of a hydrogen atom from the cyclopentane ring by the bromine radical, forming a cyclopentyl radical and hydrogen bromide. The stability of the resulting radical is a key determinant of the reaction's regioselectivity. The general stability trend for alkyl radicals is tertiary > secondary > primary. chemistrysteps.com For cis-1-bromo-2-fluorocyclopentane, hydrogen abstraction can occur at several positions. The presence of the electronegative fluorine and bromine atoms will influence the stability of the radical intermediates at adjacent carbons.

The stereochemical outcome of radical halogenation is largely dictated by the geometry of the radical intermediate. Alkyl radicals are typically trigonal planar, or a rapidly inverting shallow pyramid, meaning that a subsequent reaction with a halogen molecule can occur from either face of the planar radical. chemistrysteps.compressbooks.publibretexts.org If the initial hydrogen abstraction leads to the formation of a new stereocenter, a racemic mixture of products is generally expected. chemistrysteps.com In the case of cis-1-bromo-2-fluorocyclopentane, which is itself chiral, radical formation at a carbon other than C-1 or C-2 would lead to the formation of diastereomers. The presence of the existing stereocenters can potentially influence the facial selectivity of the halogenation step, leading to an unequal mixture of diastereomers. chemistrysteps.com

| Step | Description | Generic Equation |

| Initiation | Homolytic cleavage of a bromine molecule to form two bromine radicals, typically induced by UV light or heat. | Br₂ → 2 Br• |

| Propagation 1 | A bromine radical abstracts a hydrogen atom from the cyclopentane ring to form a cyclopentyl radical and HBr. | C₅H₈BrF + Br• → C₅H₇BrF• + HBr |

| Propagation 2 | The cyclopentyl radical reacts with a bromine molecule to form a brominated product and a new bromine radical. | C₅H₇BrF• + Br₂ → C₅H₇Br₂F + Br• |

| Termination | Combination of any two radicals to terminate the chain reaction. | Br• + Br• → Br₂ C₅H₇BrF• + Br• → C₅H₇Br₂F 2 C₅H₇BrF• → Dimer |

Table 1: General Steps in the Radical Bromination of cis-1-Bromo-2-fluorocyclopentane

Rearrangement Reactions in Cyclic Halogenated Systems

Rearrangement reactions in cyclic halogenated systems often proceed through carbocationic intermediates, which are prone to structural reorganization to achieve greater stability. These rearrangements can involve 1,2-hydride or 1,2-alkyl shifts, and in cyclic systems, they can also manifest as ring expansions or contractions. The formation of a carbocation from cis-1-bromo-2-fluorocyclopentane, for instance, by the departure of the bromide ion (a good leaving group), would generate a secondary carbocation at C-1.

The stability and subsequent fate of this carbocation are influenced by the neighboring fluorine atom. While fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, it also possesses lone pairs of electrons that can participate in stabilizing an adjacent positive charge through resonance, a phenomenon known as neighboring group participation (NGP). wikipedia.org However, due to its high electronegativity, fluorine's ability to act as a neighboring group is less pronounced compared to other halogens like bromine or iodine. dalalinstitute.com

In the absence of significant NGP from the fluorine atom, the secondary carbocation could undergo a 1,2-hydride shift from an adjacent carbon to form a more stable carbocation if possible. For instance, a hydride shift from C-2 or C-5 would also result in a secondary carbocation, offering no significant thermodynamic advantage.

Computational studies on similar carbocationic systems have provided valuable insights into the energetics of these rearrangement pathways. nih.govchemrxiv.orgresearchgate.net Such studies can elucidate the relative activation barriers for different rearrangement possibilities, including the potential for ring contraction to a cyclobutylcarbinyl cation or expansion, although the latter is less likely from a five-membered ring. The stereochemistry of the starting material is crucial; in cis-1-bromo-2-fluorocyclopentane, the cis relationship between the bromine and fluorine atoms could influence the feasibility of NGP and the stereochemical outcome of any subsequent nucleophilic attack. researchgate.net

| Rearrangement Type | Description | Potential Outcome for a Cyclopentyl System |

| 1,2-Hydride Shift | Migration of a hydrogen atom to an adjacent carbocation center. | Formation of an isomeric secondary carbocation. |

| Ring Contraction | A bond in the ring migrates to the carbocation center, resulting in a smaller ring with an exocyclic cationic center. | Formation of a cyclobutylcarbinyl cation. |

| Neighboring Group Participation | Intramolecular participation of a nearby group (e.g., fluorine) to stabilize the carbocation. | Formation of a bridged halonium-like ion, potentially leading to retention of stereochemistry upon nucleophilic attack. |

Table 2: Potential Carbocation Rearrangement Pathways for Halogenated Cyclopentanes

Conformational Analysis and Molecular Dynamics of Cis 1 Bromo 2 Fluoro Cyclopentane

Conformational Landscape of Substituted Cyclopentanes

The five-membered ring of cyclopentane (B165970) is not planar due to torsional strain that would arise from eclipsing interactions of adjacent C-H bonds in a planar conformation. To alleviate this strain, the ring puckers, adopting two primary conformations of lowest energy: the envelope (Cs symmetry) and the half-chair or twist (C2 symmetry) conformations. In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

These conformers are not static but are in a constant state of flux, interconverting through a low-energy pathway called pseudorotation. For unsubstituted cyclopentane, the barrier to pseudorotation is very low, making it a highly flexible molecule at room temperature. However, the introduction of substituents breaks the symmetry of the ring and creates energetic preferences for certain conformations. The substituents can occupy either axial or equatorial positions in the puckered ring, leading to different steric and electronic interactions that dictate the conformational equilibrium.

For a 1,2-disubstituted cyclopentane like cis-1-bromo-2-fluoro-cyclopentane, the substituents are on the same side of the ring. This cis configuration imposes significant constraints on the preferred conformations, as the molecule will seek to minimize the steric and dipolar interactions between the bromine and fluorine atoms. The conformational landscape will therefore be characterized by a set of preferred envelope and twist forms where the substituents adopt positions that minimize these unfavorable interactions.

Theoretical Studies on Cyclopentane Ring Puckering and Inversion Barriers

Theoretical studies, often employing ab initio and density functional theory (DFT) calculations, have been instrumental in elucidating the nature of cyclopentane ring puckering. The puckering of the cyclopentane ring can be described by two parameters: the puckering amplitude (q) and the phase angle (φ). The puckering amplitude is a measure of the degree of non-planarity, while the phase angle describes the position of the pucker as it pseudorotates around the ring.

For unsubstituted cyclopentane, the potential energy surface along the pseudorotation coordinate is essentially flat, with very small energy barriers between the envelope and twist conformers. This free pseudorotation is a hallmark of the cyclopentane system. However, for substituted cyclopentanes, the potential energy surface is no longer flat. The substituents create energy wells corresponding to the most stable conformers and energy barriers that hinder free pseudorotation.

The height of these energy barriers, often referred to as inversion barriers, is dependent on the nature and orientation of the substituents. Theoretical calculations can predict the geometries of the stable conformers and the transition states connecting them, thereby providing estimates of these energy barriers. For cis-1-bromo-2-fluoro-cyclopentane, theoretical models would predict a potential energy surface with distinct minima corresponding to specific envelope and twist conformations that optimize the arrangement of the halogen substituents.

Table 1: Theoretical Conformational Parameters for a Generic 1,2-Dihalocyclopentane

| Parameter | Envelope Conformation | Twist Conformation |

| Puckering Amplitude (q) | ~0.4 Å | ~0.4 Å |

| Dihedral Angle (X-C-C-X) | Variable | ~45-55° |

| Relative Energy | Dependent on Substituent Position | Dependent on Substituent Position |

Note: The values in this table are generalized from theoretical studies on substituted cyclopentanes and serve as a predictive model for cis-1-bromo-2-fluoro-cyclopentane in the absence of specific experimental data.

Influence of Halogen Substituents on Cyclopentane Conformations

The presence of halogen substituents has a profound effect on the conformational preferences of the cyclopentane ring. The key factors influencing the conformation are the size of the halogen atom (steric effects) and its electronegativity (dipolar and other electronic effects).

In the case of cis-1-bromo-2-fluoro-cyclopentane, we have two different halogen substituents. Bromine is significantly larger than fluorine, leading to more pronounced steric interactions. Fluorine, on the other hand, is more electronegative, resulting in a stronger C-F bond dipole moment. The interplay of these steric and electronic factors will determine the most stable conformation.

The molecule will tend to adopt a conformation that minimizes the steric repulsion between the bulky bromine atom and the adjacent fluorine atom and other ring hydrogens. Simultaneously, the conformation will seek to minimize the electrostatic repulsion between the C-Br and C-F bond dipoles. In a cis-1,2-disubstituted cyclopentane, the substituents can be in pseudo-axial/pseudo-equatorial or pseudo-equatorial/pseudo-axial arrangements in an envelope conformation, or in adjacent positions in a twist conformation. The relative stability of these arrangements will be a delicate balance of steric hindrance and dipole-dipole interactions. It is generally expected that the bulkier bromine atom will preferentially occupy a pseudo-equatorial position to minimize steric strain.

Diastereomeric Conformational Relationships and Stability

The cis and trans diastereomers of 1-bromo-2-fluoro-cyclopentane will have distinctly different conformational preferences and stabilities. In the trans isomer, the substituents are on opposite sides of the ring, which generally allows for a conformation where both bulky groups can occupy pseudo-equatorial positions, leading to greater stability.

In cis-1-bromo-2-fluoro-cyclopentane, the substituents are constrained to be on the same side of the ring. This will inevitably lead to some degree of steric and/or dipolar repulsion, regardless of the conformation adopted. The most stable conformer of the cis isomer will therefore be of higher energy than the most stable conformer of the trans isomer.

The relative stability of the different conformers of the cis isomer will depend on the specific arrangement of the bromine and fluorine atoms. For example, in an envelope conformation, having one substituent axial and the other equatorial will likely be favored over a conformation that would place both in more sterically hindered positions. The equilibrium population of the different conformers will be determined by their relative free energies, which can be influenced by solvent effects.

Table 2: Predicted Relative Stabilities of 1,2-Dihalocyclopentane Diastereomers

| Diastereomer | Predominant Conformer Description | Predicted Relative Stability |

| cis | One substituent pseudo-axial, one pseudo-equatorial | Less Stable |

| trans | Both substituents pseudo-equatorial | More Stable |

Note: This table presents a qualitative prediction based on general principles of conformational analysis in substituted cycloalkanes.

Advanced Spectroscopic Characterization and Structural Elucidation of Cis 1 Bromo 2 Fluoro Cyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of diastereomers like cis- and trans-1-bromo-2-fluorocyclopentane. The spatial relationships between the hydrogen, carbon, and fluorine atoms result in distinct chemical shifts and coupling constants that are diagnostic of the cis configuration. While specific experimental spectral data for cis-1-bromo-2-fluorocyclopentane is not extensively published, the expected spectral features can be predicted based on established principles and data from analogous compounds.

In the ¹H NMR spectrum of cis-1-bromo-2-fluorocyclopentane, the protons on the carbon atoms bearing the halogen substituents (C1 and C2) are of primary interest. The proton attached to the same carbon as the bromine atom (H1) and the proton attached to the same carbon as the fluorine atom (H2) would exhibit complex multiplets due to coupling with each other and with the adjacent methylene (B1212753) protons. The cis relationship of the bromine and fluorine atoms dictates a specific dihedral angle between H1 and H2, which in turn influences the magnitude of the vicinal coupling constant, ³JH1-H2. This coupling constant is crucial for stereochemical assignment. The remaining methylene protons on C3, C4, and C5 would appear as a series of overlapping multiplets in the upfield region of the spectrum.

Table 6.1.1: Predicted ¹H NMR Spectral Data for cis-1-Bromo-2-fluoro-cyclopentane

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1 (CHBr) | 4.0 - 4.5 | ddd | JH1-H2, JH1-H5a, JH1-H5b |

| H-2 (CHF) | 4.8 - 5.3 | dddm | JH2-F, JH2-H1, JH2-H3a, JH2-H3b |

| H-3, H-4, H-5 (CH₂) | 1.8 - 2.5 | m | - |

Note: The chemical shifts and coupling constants are estimates and would require experimental verification. The multiplicity 'm' denotes a complex, unresolved multiplet.

The ¹⁹F NMR spectrum provides a direct probe for the fluorine environment. For cis-1-bromo-2-fluorocyclopentane, the spectrum would consist of a single multiplet, as there is only one fluorine atom in the molecule. The key feature of this multiplet would be the large coupling constant to the geminal proton (H2), ²JH2-F, and smaller couplings to the vicinal protons, particularly H1 and the protons on C3. The chemical shift of the fluorine resonance is also indicative of its electronic environment.

Table 6.1.2: Predicted ¹⁹F NMR Spectral Data for cis-1-Bromo-2-fluoro-cyclopentane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | -170 to -190 | ddd | JF-H2 (geminal), JF-H1 (vicinal), JF-H3 (vicinal) |

Note: The chemical shift is relative to a standard such as CFCl₃. The values are estimates.

The ¹³C NMR spectrum of cis-1-bromo-2-fluorocyclopentane would display five distinct resonances, corresponding to the five carbon atoms of the cyclopentane (B165970) ring, assuming the molecule is conformationally rigid on the NMR timescale. The carbons directly attached to the electronegative halogen atoms (C1 and C2) would be significantly downfield shifted. Furthermore, the C2 resonance would exhibit a large one-bond coupling to the fluorine atom (¹JC2-F), appearing as a doublet. The C1 and C3 carbons would show smaller two-bond couplings to fluorine.

Table 6.1.3: Predicted ¹³C NMR Spectral Data for cis-1-Bromo-2-fluoro-cyclopentane

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted ¹³C-¹⁹F Coupling Constant (Hz) |

| C1 (CHBr) | 50 - 60 | d | ²JC1-F |

| C2 (CHF) | 90 - 100 | d | ¹JC2-F |

| C3 | 30 - 40 | d | ²JC3-F |

| C4 | 20 - 30 | s | - |

| C5 | 30 - 40 | t | ³JC5-F |

Note: The chemical shifts are estimates. 's' denotes a singlet, 'd' a doublet, and 't' a triplet arising from C-F coupling.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum would be characterized by strong absorptions corresponding to the C-H stretching vibrations of the cyclopentane ring, typically in the 2850-3000 cm⁻¹ region. The C-F stretching vibration is expected to give a strong band in the 1000-1100 cm⁻¹ range, while the C-Br stretch would appear at a lower frequency, generally between 500 and 600 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands due to various bending and skeletal vibrations, which would be unique to the cis isomer.

Raman spectroscopy would complement the IR data. The C-C skeletal vibrations of the ring would likely be more prominent in the Raman spectrum. The C-Br stretching vibration is also typically Raman active. A comparative analysis of the experimental IR and Raman spectra with theoretical calculations based on computational methods like Density Functional Theory (DFT) would be instrumental in assigning the observed vibrational modes and confirming the molecular structure.

Table 6.2.1: Predicted Key Vibrational Frequencies for cis-1-Bromo-2-fluoro-cyclopentane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | 2850 - 3000 | Medium-Strong | Medium |

| CH₂ Bend | ~1450 | Medium | Medium |

| C-F Stretch | 1000 - 1100 | Strong | Weak |

| C-C Stretch | 800 - 1200 | Medium | Strong |

| C-Br Stretch | 500 - 600 | Medium | Strong |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For cis-1-bromo-2-fluorocyclopentane, the electron ionization (EI) mass spectrum provides clear evidence for its molecular formula, C₅H₈BrF. nist.gov

The mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. nist.gov Consequently, two molecular ion peaks of nearly equal intensity would be observed at m/z values corresponding to the molecular weights calculated with each bromine isotope.

Fragmentation patterns in the EI-MS spectrum would provide further structural information. Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺), a fluorine atom ([M-F]⁺), or hydrogen halides (HBr or HF). The observation of these fragment ions helps to confirm the presence and connectivity of the halogen substituents.

Table 6.3.1: Key Mass Spectrometry Data for cis-1-Bromo-2-fluoro-cyclopentane

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Relative Intensity (%) | Interpretation |

| [C₅H₈BrF]⁺ | 166/168 | Moderate | Molecular Ion |

| [C₅H₈F]⁺ | 87 | High | Loss of Br |

| [C₅H₇Br]⁺ | 149/151 | Low | Loss of HF |

| [C₅H₇]⁺ | 67 | High | Loss of HBr and F |

Data derived from the NIST WebBook. nist.gov The relative intensities are approximate.

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Investigations

Beyond basic structural elucidation, advanced spectroscopic methods can be employed to investigate the conformational preferences and electronic structure of cis-1-bromo-2-fluorocyclopentane. The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically the envelope and twist forms. The presence of two bulky and electronegative substituents in a cis configuration significantly influences this conformational landscape.

Techniques such as variable-temperature NMR spectroscopy can be used to study the dynamics of conformational interchange. By cooling the sample, it may be possible to "freeze out" individual conformers on the NMR timescale, allowing for their individual characterization. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data at different temperatures can provide quantitative information about the populations of different conformers and the energy barriers between them.

Furthermore, photoelectron spectroscopy can be utilized to probe the electronic structure of the molecule. The ionization energy of cis-1-bromo-2-fluorocyclopentane has been determined to be 10.10 ± 0.02 eV. nist.gov This value reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO) and provides insight into the molecule's reactivity. Theoretical calculations can be used in conjunction with photoelectron spectra to assign ionization bands to specific molecular orbitals.

Theoretical and Computational Studies on Cis 1 Bromo 2 Fluoro Cyclopentane

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical and Density Functional Theory (DFT) calculations are fundamental tools for understanding the molecular properties of cis-1-bromo-2-fluoro-cyclopentane at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of the molecule.

Optimization of Molecular Structure and Geometry

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. For cis-1-bromo-2-fluoro-cyclopentane, this would involve using a selected level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the equilibrium geometry. The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. The presence of two bulky and electronegative substituents, bromine and fluorine, in a cis configuration would significantly influence the preferred puckering of the ring to minimize steric hindrance and electrostatic repulsion. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Energy Calculations of Conformers and Transition States

The cyclopentane ring in cis-1-bromo-2-fluoro-cyclopentane can adopt several different conformations. DFT calculations would be employed to determine the relative energies of these conformers. By identifying the lowest energy conformers, one can predict the most stable forms of the molecule. Furthermore, calculations can identify and characterize the transition states that connect these conformers. The energy difference between the conformers and the energy barriers of the transition states are critical for understanding the molecule's dynamic behavior and conformational flexibility.

Molecular Mechanics (MM) and Molecular Dynamics Simulations

While QM methods provide high accuracy, they are computationally expensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to study larger systems or longer timescales. An appropriate force field (e.g., MMFF94 or OPLS) would be selected to model the interactions between atoms in cis-1-bromo-2-fluoro-cyclopentane.

Molecular dynamics (MD) simulations based on these force fields would allow for the exploration of the conformational landscape of the molecule over time. An MD simulation would track the atomic motions, providing insights into the flexibility of the cyclopentane ring and the orientational preferences of the bromo and fluoro substituents. This would be particularly useful for understanding how the molecule behaves in different environments, such as in various solvents.

Computational Analysis of Electronic Properties and Bonding

The electronic properties of cis-1-bromo-2-fluoro-cyclopentane can be thoroughly investigated using computational methods. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would reveal information about the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions susceptible to nucleophilic attack.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and helping to interpret various types of spectra. For cis-1-bromo-2-fluoro-cyclopentane, DFT calculations could be used to predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predicted values, when compared to experimental data, can help confirm the structure and assign the observed signals to specific atoms in the molecule.

Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. This would allow for the assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C-C bond vibrations, and the characteristic vibrations of the C-Br and C-F bonds.

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Stereoselective Synthesis

The inherent chirality of cis-1-bromo-2-fluorocyclopentane, arising from the cis-relationship between the bromine and fluorine substituents, makes it a valuable starting material for stereoselective synthesis. While specific examples detailing the use of enantiopure cis-1-bromo-2-fluorocyclopentane as a chiral auxiliary are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in this capacity.

In theory, resolution of the racemic mixture of cis-1-bromo-2-fluorocyclopentane could provide access to enantiomerically pure starting materials. These enantiopure building blocks could then be employed in reactions where the stereochemistry of the cyclopentane (B165970) ring directs the formation of new stereocenters. For instance, nucleophilic substitution of the bromine atom could proceed with inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile, thereby allowing for the controlled installation of a new substituent with a defined stereochemistry.

Precursor for Structurally Diverse Fluorinated Organic Compounds

The differential reactivity of the C-Br and C-F bonds in cis-1-bromo-2-fluorocyclopentane is a key feature that allows for its use as a precursor to a wide range of structurally diverse fluorinated organic compounds.

Synthesis of Monofluorinated Compounds

The greater lability of the carbon-bromine bond compared to the carbon-fluorine bond allows for selective functionalization at the C1 position. This selective reactivity is fundamental to its application in the synthesis of various monofluorinated cyclopentane derivatives. For example, organometallic coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce carbon-based substituents at the position of the bromine atom, leaving the fluorine atom untouched. Similarly, nucleophilic substitution reactions with a variety of nucleophiles (e.g., amines, alkoxides, thiols) would lead to the corresponding 2-fluorocyclopentyl derivatives.

A review of synthetic methods for fluorinated cycloalkyl building blocks highlights the importance of such precursors in drug discovery. nih.govresearchgate.net The ability to selectively replace the bromine atom allows for the introduction of pharmacophoric groups while retaining the influential fluorine atom, which can modulate properties such as metabolic stability and binding affinity.

Generation of Vinyl Fluorides via Elimination Reactions

cis-1-Bromo-2-fluorocyclopentane can serve as a precursor to vinyl fluorides through base-induced elimination of hydrogen bromide. The stereochemical outcome of such elimination reactions is governed by the principles of E2 elimination, which typically requires an anti-periplanar arrangement of the departing proton and the leaving group. In the case of cis-1-bromo-2-fluorocyclopentane, the cis-configuration of the leaving groups necessitates a specific conformational arrangement for the anti-periplanar E2 mechanism to operate.

While the direct elimination from cis-1-bromo-2-fluorocyclopentane to form 1-fluorocyclopentene is a plausible transformation, the literature provides more general strategies for the synthesis of vinyl fluorides that could be applicable. organic-chemistry.orgnih.govresearchgate.netnih.gov These methods often involve the dehydrohalogenation of vicinal dihalides or related substrates. The generation of a vinyl fluoride (B91410) introduces a valuable functional group that can participate in a variety of subsequent transformations, including polymerization and cross-coupling reactions.

Role in the Synthesis of Complex Fluoroalkylated Moieties

The term "fluoroalkylated moieties" encompasses a broad range of structures containing one or more fluorine atoms attached to an alkyl group. While direct evidence of cis-1-bromo-2-fluorocyclopentane's application in synthesizing complex fluoroalkylated moieties is scarce, its structure suggests potential pathways. For instance, it could serve as a starting point for the synthesis of more elaborately fluorinated cyclopentane rings. Following the selective replacement of the bromine atom, further fluorination of the cyclopentane ring could be envisioned, although this would likely present challenges in terms of regioselectivity and stereoselectivity.

General reviews on the synthesis of fluorinated compounds often discuss multi-step strategies to access complex fluorinated molecules. researchgate.netresearchgate.net In such a context, a molecule like cis-1-bromo-2-fluorocyclopentane could act as an initial building block, providing a fluorinated carbocyclic core that is then further elaborated.

Synthetic Utility in Multi-step Organic Transformations

The true synthetic utility of a building block like cis-1-bromo-2-fluorocyclopentane is often realized in the context of multi-step organic transformations. vapourtec.com Its bifunctional nature, possessing both a reactive bromine atom and a more stable fluorine atom, allows for a sequence of reactions to be performed, progressively building molecular complexity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving cis-selectivity in the preparation of 1-bromo-2-fluorocyclopentane?

- Methodological Answer : Cis-selectivity can be influenced by steric and electronic factors. Use stereospecific halogenation reactions, such as allylic bromination followed by fluorination under controlled conditions. Employ bulky bases (e.g., LDA) to direct fluorination to the less hindered position. Verify selectivity via NMR, where cis isomers exhibit distinct coupling constants compared to trans .

Q. Which spectroscopic techniques reliably differentiate cis-1-bromo-2-fluorocyclopentane from its trans isomer?

- Methodological Answer :

- NMR : Use NOESY to detect spatial proximity between bromine and fluorine substituents in the cis isomer. NMR chemical shifts for the adjacent carbons will differ due to diamagnetic anisotropy effects.

- Mass Spectrometry : Compare fragmentation patterns; cis isomers may show distinct ion clusters due to steric interactions during fragmentation (e.g., loss of HBr vs. HF) .

Q. How does the rigidity of the cyclopentane ring impact the stability of the cis isomer?

- Methodological Answer : The cyclopentane ring’s puckered conformation reduces angle strain but limits substituent rotation. Cis isomers experience greater steric hindrance between bulky bromine and fluorine groups compared to trans. Thermodynamic stability can be assessed via calorimetry (e.g., heat of combustion) or computational methods (DFT) to compare strain energies .

Advanced Research Questions

Q. What computational approaches best predict the pseudorotation dynamics and substituent effects in cis-1-bromo-2-fluorocyclopentane?

- Methodological Answer : Apply density functional theory (DFT) with basis sets like B3LYP/6-31G* to model pseudorotation pathways. Analyze energy barriers between envelope and twist conformations. Substituent electronegativity (Br, F) alters electron density distribution, which can be visualized via electrostatic potential maps .

Q. How can contradictory literature data on the reactivity of cis-1-bromo-2-fluorocyclopentane in SN2 reactions be resolved?

- Methodological Answer : Reconcile discrepancies by controlling variables:

- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Steric Effects : Compare reaction rates with bulkier nucleophiles (e.g., tert-butoxide vs. ethoxide).

- Kinetic Isotope Effects : Study deuterated analogs to confirm mechanistic pathways .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving cis-1-bromo-2-fluorocyclopentane?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.